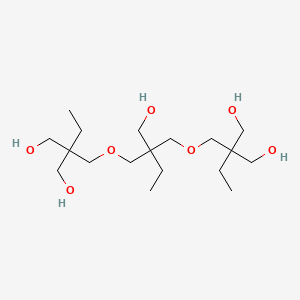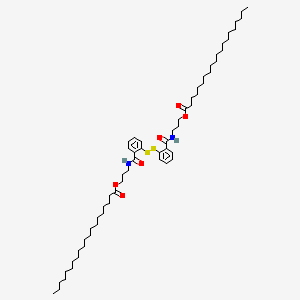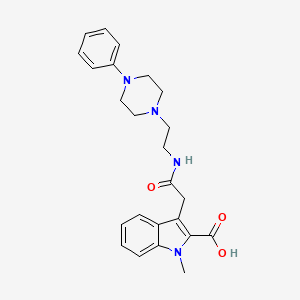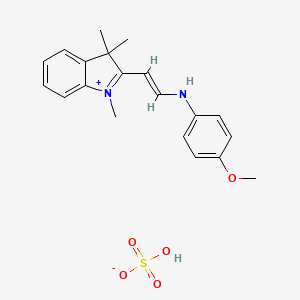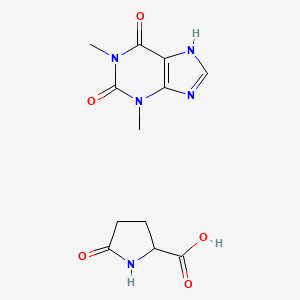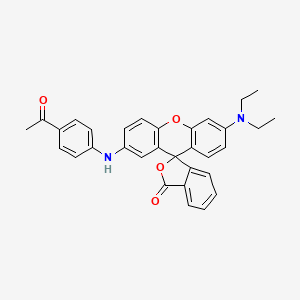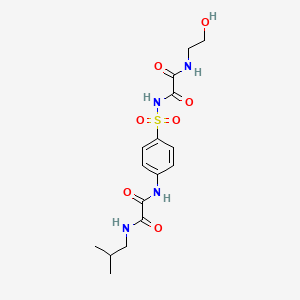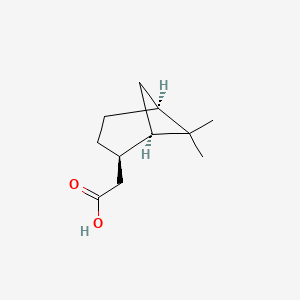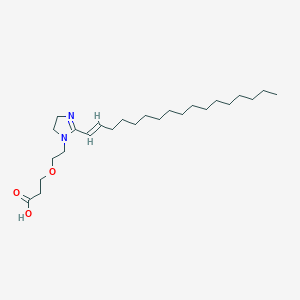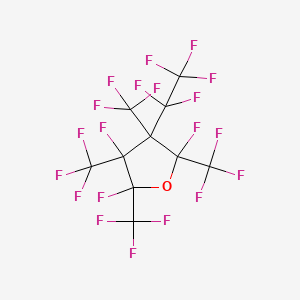
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it an interesting subject for research in various scientific fields. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in specialized applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan typically involves multiple steps, starting from simpler fluorinated precursors. Common synthetic routes include:
Fluorination Reactions: Using reagents like elemental fluorine (F2) or other fluorinating agents to introduce fluorine atoms into the molecular structure.
Cyclization Reactions: Forming the furan ring through cyclization of appropriate intermediates under controlled conditions.
Substitution Reactions: Replacing hydrogen atoms with fluorine atoms using nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. Safety measures are crucial due to the reactivity and toxicity of fluorine.
化学反応の分析
Types of Reactions
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced fluorinated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
Molecular Interactions: The presence of multiple fluorine atoms can enhance the compound’s ability to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces.
類似化合物との比較
Similar Compounds
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
特性
CAS番号 |
69661-30-9 |
|---|---|
分子式 |
C10F20O |
分子量 |
516.07 g/mol |
IUPAC名 |
2,3,5-trifluoro-4-(1,1,2,2,2-pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C10F20O/c11-2(7(19,20)21)1(6(16,17)18,3(12,13)8(22,23)24)4(14,9(25,26)27)31-5(2,15)10(28,29)30 |
InChIキー |
ROKBKBIVJKPRAG-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




